(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
Description
This compound is a hybrid heterocyclic molecule featuring a benzothiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The benzothiazole moiety is linked to a piperazine ring, which is further connected via a methanone bridge to a pyrrolidine ring bearing a thiophene-2-sulfonyl group.
Properties
IUPAC Name |
[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S3/c1-15-7-8-17(30-2)19-20(15)32-22(23-19)25-12-10-24(11-13-25)21(27)16-5-3-9-26(16)33(28,29)18-6-4-14-31-18/h4,6-8,14,16H,3,5,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBGAWXSXODUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been known to interact with various targets leading to a range of biological effects. For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biochemical Pathways
For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
The compound (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone , known by its chemical structure and various identifiers, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from diverse studies focusing on its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The molecular formula of the compound is , with a molecular weight of 473.6 g/mol. Its structure incorporates a piperazine ring, a thiazole moiety, and a pyrrolidine unit, which are significant for its biological interactions.
1. Anti-inflammatory Activity
Recent studies have indicated that compounds similar to the one exhibit significant anti-inflammatory properties. For instance, derivatives containing thiazole and piperazine structures have been shown to selectively inhibit cyclooxygenase-II (COX-II) with IC50 values as low as 0.011 μM, demonstrating a potency greater than that of traditional NSAIDs like Rofecoxib .
Table 1: Comparison of COX-II Inhibitory Potency
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that related thiazole derivatives possess moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the piperazine and pyrrolidine moieties enhances this activity through synergistic effects .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Type | Bacterial Strain | Activity Level |
|---|---|---|
| Thiazole Derivative | Salmonella typhi | Moderate |
| Thiazole Derivative | Bacillus subtilis | Strong |
3. Anticancer Properties
Emerging research highlights the potential anticancer properties of the compound through inhibition of specific kinases involved in tumor progression. Studies on related thiazole derivatives suggest that they can inhibit C-Met tyrosine kinase and Pim-1 kinase, both of which are critical in cancer cell proliferation and survival .
Case Study: Anticancer Evaluation
In a study involving synthesized thiazole derivatives, several compounds demonstrated significant inhibitory effects on tumor growth in vitro, with some achieving over 70% inhibition at specific concentrations .
The biological activities of this compound are primarily attributed to its ability to interact with specific enzymes and receptors:
- COX-II Inhibition : The compound's structural features allow it to bind effectively to the COX-II enzyme's active site, reducing inflammatory mediators.
- Antimicrobial Mechanism : The positively charged piperazine ring may facilitate interactions with negatively charged bacterial membranes, enhancing penetration and efficacy against pathogens.
- Kinase Inhibition : The thiazole moiety is known for its capacity to interact with ATP-binding sites on kinases, leading to reduced phosphorylation of target proteins involved in cancer progression.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing benzothiazole derivatives often demonstrate anticancer activity. This particular compound has been studied for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is believed to involve:
- Inhibition of Cell Proliferation : The presence of the benzo[d]thiazole moiety may trigger apoptotic pathways in cancer cells.
- Targeting Specific Pathways : It may interact with proteins involved in cell cycle regulation and apoptosis, as seen in studies involving similar compounds .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Benzothiazole derivatives have been documented to exhibit activity against a variety of pathogens, including:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Infections : Demonstrated inhibitory effects on Candida species.
In comparative studies, certain derivatives have shown activity comparable to standard antibiotics like norfloxacin .
Neuroprotective Effects
The piperazine component of the compound suggests potential neuroprotective effects. This may be attributed to its ability to modulate neurotransmitter systems, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Anticancer Activity Study : A recent study evaluated various benzothiazole derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant activity against breast cancer cell lines, with IC50 values lower than those of conventional chemotherapeutics .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of thiazole derivatives, including this compound. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its use as a potential antibiotic alternative .
- Neuroprotection Research : Investigations into neuroprotective effects showed that compounds with similar structures could enhance cognitive function in animal models of neurodegeneration, suggesting that this compound might offer similar benefits .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperazine-Based Therapeutics
Piperazine derivatives are widely explored for their CNS activity. Below is a comparative analysis of key analogues:
Key Findings:
Benzothiazole vs.
Sulfonamide vs. Pyrazole : The thiophen-2-ylsulfonyl group in the target compound introduces strong electron-withdrawing properties, which could stabilize receptor binding compared to the pyrazole in Compound 3.
Functional Group Impact on Pharmacokinetics
- Thiophene Sulfonyl Group : This group in the target compound increases metabolic stability by resisting cytochrome P450 oxidation, a common issue in simpler thiophene derivatives .
- Piperazine Flexibility: The piperazine ring’s conformational flexibility allows for diverse receptor interactions, contrasting with rigid analogues like pyrazolopyrimidinones (e.g., Compound 5) .
Q & A
Basic: What are the recommended synthetic routes and characterization techniques for this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Piperazine and pyrrolidinyl moieties are synthesized separately and coupled via a methanone bridge. For example, thiophen-2-ylsulfonyl groups can be introduced using sulfonylation agents (e.g., thiophene-2-sulfonyl chloride) under anhydrous conditions .
- Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures or recrystallization from 1,4-dioxane is commonly used .
- Characterization :
- NMR spectroscopy : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzo[d]thiazole rings) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Basic: How can reaction conditions be optimized for improved yield and purity?
Answer:
Statistical experimental design (DoE) is critical:
-
Factors : Solvent polarity (e.g., 1,4-dioxane vs. DMF), temperature (reflux vs. room temperature), and catalyst loading (e.g., piperidine for condensation reactions) .
-
Response surface methodology (RSM) : Identifies optimal conditions by analyzing interactions between variables. For example, refluxing in 1,4-dioxane with 0.5 mL piperidine increased yields in analogous thiazole syntheses by 15–20% .
-
Example table for optimization :
Variable Low Level High Level Optimal Condition Temperature (°C) 80 120 110 Catalyst (mol%) 5 15 10 Solvent Ethanol DMF 1,4-Dioxane
Advanced: How to resolve contradictions in cytotoxicity data across cancer cell lines?
Answer:
Discrepancies may arise due to:
- Cell line heterogeneity : For example, human liver cancer (HA22T) vs. breast cancer (MCF-7) cells often show differential sensitivity to sulfonamide-containing compounds .
- Experimental controls : Ensure DMSO concentration ≤0.5% to avoid solvent-induced toxicity .
- Dose-response curves : Use sulforhodamine B (SRB) assays to calculate IC50 values. Normalize data against reference compounds (e.g., CHS-828) .
- Mechanistic studies : Compare apoptosis induction (via caspase-3 assays) vs. cell cycle arrest (flow cytometry) to identify mode-of-action variations .
Advanced: What computational methods predict reactivity and guide derivative design?
Answer:
- Quantum chemical calculations : Density functional theory (DFT) models reaction pathways, such as sulfonylation or piperazine ring functionalization. Transition state analysis identifies energy barriers .
- AI-driven platforms : Tools like COMSOL Multiphysics integrate machine learning to simulate reaction kinetics and optimize conditions (e.g., solvent selection, temperature gradients) .
- Reaction path search : Algorithms prioritize low-energy intermediates, reducing trial-and-error experimentation by 30–50% .
Advanced: How to evaluate stability and degradation pathways under physiological conditions?
Answer:
- Stress testing :
- Thermal stability : Incubate at 40°C for 72 hours; monitor decomposition via HPLC (e.g., 95.5% purity retention in analogous compounds) .
- pH stability : Expose to buffers (pH 1–9) and analyze hydrolytic degradation products using LC-MS .
- Light sensitivity : UV-Vis spectroscopy detects photodegradation of thiophene or benzothiazole moieties .
Advanced: What strategies establish structure-activity relationships (SAR) for derivatives?
Answer:
- Systematic substitution : Modify substituents (e.g., methoxy → ethoxy on benzo[d]thiazole) and compare bioactivity. For example, replacing 4-methoxy with 4-ethoxy in similar compounds reduced IC50 values by 30% in gastric cancer models .
- 3D-QSAR models : CoMFA/CoMSIA analyses correlate electronic (e.g., Hammett σ) and steric parameters with activity .
- Key structural insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
